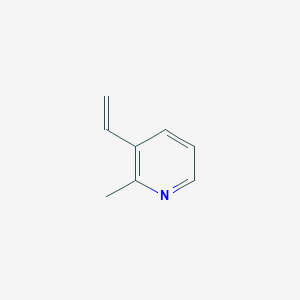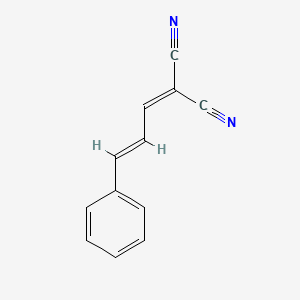
Cinnamylidenemalononitrile
Overview
Description
Cinnamylidenemalononitrile (CMDN) is a naturally-occurring organic compound belonging to the class of compounds known as nitriles. CMDN is an important chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. CMDN is also known as benzylidenemalononitrile and is a derivative of cinnamaldehyde. It is a colorless, crystalline solid with a melting point of 76°C and a boiling point of 199°C. CMDN has a molecular weight of 152.17 g/mol and is soluble in alcohols, ethers, and other organic solvents.
Scientific Research Applications
Chemical Reactions and Isomerization
Cinnamylidenemalononitrile has been studied for its chemical reactions and isomerization processes. Binev, Binev, and Juchnovski (2000) explored the reaction of this compound with sodium methoxide, focusing on the formation and isomerization of adducts. This research provides insights into the kinetic control and stability of its isomers, essential for understanding its chemical behavior in various applications (Binev, Binev, & Juchnovski, 2000).
Antimycobacterial Activity
Sawicki et al. (2018) investigated the antimycobacterial activity of cinnamaldehyde, a constituent of this compound, against Mycobacterium tuberculosis. The study found that cinnamaldehyde exhibits comparable activity to ethambutol, a first-line anti-TB antibiotic, suggesting its potential use in treating tuberculosis (Sawicki et al., 2018).
Anticancer Properties
Several studies have explored the anticancer properties of compounds related to this compound. For instance, Reddy et al. (2015) studied cinnamyl sulfonamide hydroxamate derivatives for their effectiveness against colon adenocarcinoma. The findings indicate potent anti-cancer activity through HDAC enzyme inhibition and the activation of the intrinsic mitochondrial apoptotic pathway (Reddy et al., 2015). Guzman (2014) reviewed the antimicrobial activity of natural cinnamic acids and related derivatives, highlighting their significant growth inhibition against bacterial and fungal species (Guzman, 2014).
Cardiovascular Health
Song et al. (2013) researched the protective effects of cinnamic acid and cinnamic aldehyde on isoproterenol-induced acute myocardial ischemia in rats. Their results suggest cardioprotective properties attributable to anti-oxidative and anti-inflammatory effects (Song et al., 2013).
Interaction with Biological Membranes
Machaidze, Ziegler, and Seelig (2002) studied the specific binding of cinnamycin, a compound related to this compound, to phosphatidylethanolamine, providing insights into its interaction with biological membranes. This research is significant for understanding the biochemical interactions of this compound derivatives in cellular environments (Machaidze, Ziegler, & Seelig, 2002).
Safety and Hazards
Mechanism of Action
1,1-Dicyano-4-phenylbutadiene, also known as 2-[(E)-3-phenylprop-2-enylidene]propanedinitrile or Cinnamylidenemalononitrile, is a chemical compound with a variety of potential applications. . Here is a general outline of what these aspects might entail:
Target of Action
The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could be receptors, ion channels, or enzymes involved in critical biochemical pathways. The role of these targets is typically to mediate physiological processes .
Mode of Action
The mode of action involves the compound’s interaction with its targets and the resulting changes. This could involve binding to a target, inhibiting its function, or altering its activity, leading to downstream effects .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its targets. The downstream effects could involve changes in cellular signaling, gene expression, or metabolic processes .
Pharmacokinetics
Pharmacokinetics involves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. These properties determine the bioavailability of the compound, i.e., how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The result of the compound’s action at the molecular and cellular level could involve changes in cell function, cell death, or alterations in tissue or organ function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-8H/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCYDLOAKZPQE-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417827 | |
| Record name | ST50996831 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5439-39-4 | |
| Record name | NSC15107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50996831 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




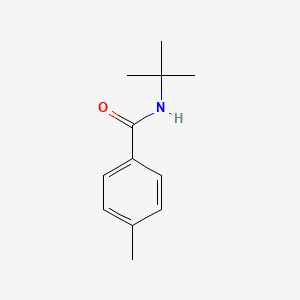

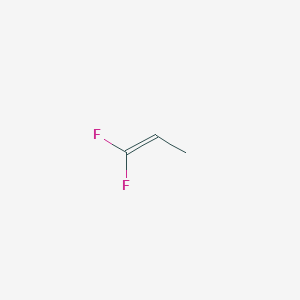
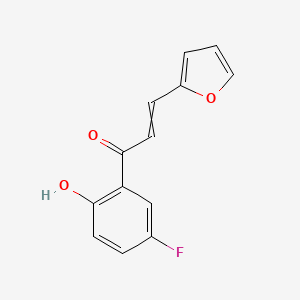
![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)

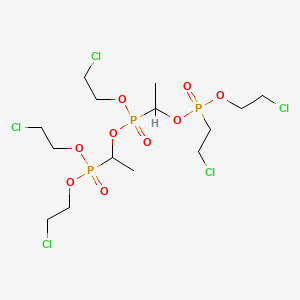
![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)


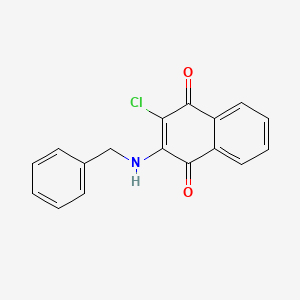
![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)
